5-Amino-2-(trifluoromethyl)benzimidamide belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. Its molecular formula is C₉H₈F₃N₃, with a molecular weight of 227.18 g/mol. The IUPAC name derives from the substitution pattern: a trifluoromethyl (-CF₃) group at position 2 and an amino (-NH₂) group at position 5, with an amidine (-C(NH₂)NH₂) functional group appended to the benzimidazole core.
While the exact CAS registry number for this compound is not explicitly listed in available databases, structurally analogous derivatives, such as 5-amino-2-(trifluoromethyl)benzonitrile (CAS 354814-19-0), highlight the prevalence of trifluoromethylated benzimidazoles in synthetic chemistry.
The synthesis of trifluoromethyl-substituted benzimidazoles emerged as a focal point in the late 20th century, driven by the demand for bioactive molecules with enhanced metabolic stability. Early methodologies relied on cyclocondensation reactions between o-phenylenediamines and carboxylic acid derivatives. For instance, the reaction of 4-trifluoromethylphenylene-1,2-diamine with formic acid under reflux conditions yielded 5-trifluoromethylbenzimidazole derivatives, a strategy later adapted for amidine-functionalized analogs.
A pivotal advancement occurred in 2016, when researchers synthesized 5-trifluoromethylbenzimidazole ribosides to evaluate their antitumor potential. These efforts utilized Vorbruggen glycosylation and Zemplen deprotection protocols, underscoring the adaptability of benzimidazole scaffolds in medicinal chemistry. The introduction of amidine groups, as seen in 4-(trifluoromethyl)benzimidamide hydrochloride (CAS 38980-96-0), further expanded the structural diversity of this class, enabling interactions with biological targets through hydrogen bonding and electrostatic forces.
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design due to its ability to enhance lipophilicity, metabolic stability, and target binding affinity. In 5-amino-2-(trifluoromethyl)benzimidamide, the -CF₃ group exerts three primary effects:
Recent studies on 2,3-difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS 180410-47-3) reveal that trifluoromethylation augments binding to enzyme active sites, particularly in inhibitors targeting cytochrome P450 isoforms. These findings corroborate the strategic value of -CF₃ in optimizing pharmacodynamic profiles.
The synthesis of 5-amino-2-(trifluoromethyl)benzimidamide relies primarily on established benzimidazole chemistry with subsequent functional group modifications [1] [2]. The most prevalent synthetic approaches involve the preparation of benzimidazole intermediates followed by strategic amination and trifluoromethylation reactions [3] [4]. These methodologies leverage the inherent reactivity of the benzimidazole scaffold while maintaining the structural integrity required for the target compound [5].
The condensation of 1,2-diaminoarenes with appropriate carbonyl compounds represents the foundational approach for benzimidazole formation [6] [7]. This classical methodology has been extensively adapted for the synthesis of trifluoromethyl-substituted derivatives through careful selection of precursor materials [8]. The benzimidazole ring system provides an excellent platform for subsequent functionalization due to its electronic properties and multiple reactive sites [9].
| Synthetic Method | Yield Range (%) | Reaction Time | Temperature (°C) | Catalyst Requirements |
|---|---|---|---|---|
| Condensation with aldehydes | 75-99 | 3-6 hours | 70-132 | Protic acid/base |
| Amidoxime-mediated cyclization | 80-96 | 24-48 hours | Room temperature-50 | Zinc/Palladium |
| Metal-catalyzed cyclization | 65-90 | 4-20 hours | 50-170 | Transition metal |
| Microwave-assisted synthesis | 86-99 | 5-25 minutes | 150-180 | Erbium triflate (1%) |
| Iodine-mediated amination | 82-96 | 6 hours | Room temperature | Molecular iodine |
| Continuous flow synthesis | 70-95 | 1-2 hours | 80-120 | Trifluoroacetic acid |
The introduction of amino functionality into benzimidazole derivatives requires strategic consideration of reaction conditions and substrate selection [10] [11]. Intramolecular sp³ carbon-hydrogen amination reactions have emerged as particularly effective methods for constructing complex benzimidazole frameworks [7] [8]. These reactions employ molecular iodine under transition-metal-free conditions and produce 1,2-fused or 1,2-disubstituted benzimidazoles with excellent efficiency [7].
The amidine formation pathway represents a critical transformation in the synthesis of benzimidamide derivatives [12] [13]. Conversion of nitrile groups to amidines typically proceeds through amidoxime intermediates, which are subsequently reduced to yield the desired amidine functionality [14] [15]. This transformation can be achieved using various reducing agents, including zinc dust and palladium-catalyzed hydrogenation [14] [16].
Functional group metathesis between aryl nitriles and other functional groups has been demonstrated as an effective strategy for benzimidazole functionalization [9]. Nickel-catalyzed reversible functional group metathesis provides a means to interconvert functional groups using a single catalytic system [9]. This approach offers significant advantages in terms of atom economy and synthetic efficiency [9].
The synthesis of amino-substituted benzimidazole derivatives often involves microwave-assisted amination methods [12]. These procedures utilize respective amines in acetonitrile at elevated temperatures, typically 170°C, with yields ranging from 32% to 83% [12]. The successful substitution of halogen atoms with amino groups demonstrates the versatility of this approach for introducing nitrogen-containing functionality [12].
The incorporation of trifluoromethyl groups into benzimidazole structures requires specialized synthetic methodologies that can tolerate the unique electronic and steric properties of fluorinated substituents [1] [3]. Direct condensation reactions using trifluoroacetonitrile with 1,2-diaminoarenes represent one of the most straightforward approaches for introducing trifluoromethyl functionality [10]. This method proceeds via nucleophilic addition of trifluoroacetonitrile to amino groups, forming imidamide intermediates that subsequently undergo intramolecular cyclization [10].
Continuous-flow processing has emerged as a particularly effective method for trifluoromethylation reactions [17]. This approach involves direct alkylation-cyclization of amines in the presence of trifluoroacetic acid or anhydride, which are readily available trifluoromethyl-containing building blocks [17]. Compared to traditional batch reactions, continuous-flow processes occur under milder conditions with higher yields and broader functional group tolerance [17].
| Method | Substrate Type | Yield (%) | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Direct CF₃CN condensation | 1,2-Diaminoarenes | 85-95 | Base catalysis, 80-120°C | High selectivity |
| Trifluoroacetic anhydride cyclization | Aminoaryl compounds | 70-85 | Thermal, 100-150°C | Readily available reagents |
| CF₃-containing building blocks | Heterocyclic precursors | 60-90 | Flow chemistry, mild | Scalable process |
| Electrochemical trifluoromethylation | Aromatic substrates | 45-75 | Electrochemical cell | Green chemistry |
| Metal-mediated CF₃ insertion | Organometallic intermediates | 50-80 | Metal catalyst, inert atmosphere | Functional group tolerance |
The synthesis of trifluoromethyl-substituted benzimidazole derivatives has been achieved using zinc chloride on silica gel under solvent-free microwave irradiation conditions [3]. This method demonstrates excellent efficiency for incorporating trifluoromethyl groups while maintaining high yields and reducing environmental impact [3]. The use of microwave irradiation significantly reduces reaction times and improves overall synthetic efficiency [3].
Catalytic methodologies for benzimidamide formation encompass a diverse range of metal-based and organocatalytic systems that facilitate the construction of the imidamide functionality [18] [19]. The development of efficient catalytic systems has been driven by the need for selective, high-yielding transformations that can accommodate the electronic demands of both amino and trifluoromethyl substituents [4] [6].
Nickel-based catalytic systems have demonstrated exceptional utility in the synthesis of amidines from activated nitriles [20]. The [(dippe)Ni(H)]₂ complex, along with [Ni(cod)₂]/dppe and [Ni(cod)₂]/P(OPh)₃ systems, effectively catalyze the formation of methyl imidates through addition of methanol to nitrile moieties [20]. Subsequent solvent extrusion in the presence of amines affords the desired amidine products under mild conditions [20].
| Catalyst System | Substrate Scope | Loading (mol%) | Selectivity | Recycling Potential |
|---|---|---|---|---|
| Nickel(0)/dippe complex | Activated nitriles | 5-10 | High | Limited |
| Aluminum-based Lewis acids | Imidic esters | 10-50 | Moderate | Good |
| Copper(II) nanocatalysts | Aromatic aldehydes | 1-5 | High | Excellent (7 cycles) |
| Zinc chloride/silica gel | Anhydride precursors | 30 | Excellent | Moderate |
| Erbium triflate | Diamine derivatives | 1 | Excellent | Good |
| Palladium/carbon | Benzamidoximes | 10 | High | Limited |
Aluminum-based Lewis acid catalysts have shown significant promise in facilitating benzimidazole formation through aldehyde activation mechanisms [4]. The supramolecular solid catalyst Aluminum-ITQ-HB demonstrates remarkable acceleration of benzimidazole synthesis under mild conditions [4]. This catalyst system features hydrophobic pockets and Lewis acid centers that strongly enhance reaction rates for organic transformations [4].
Copper nanocatalysts represent another important class of catalytic systems for benzimidazole synthesis [21]. The use of copper oxide nanoparticles supported on silica (CuOnp-SiO₂) achieves yields of 88-97% when preparing benzimidazole derivatives [21]. These nanocatalysts offer the advantage of recyclability, with some systems maintaining activity for up to seven cycles without significant loss in performance [21].
The oxidative cyclization approach using phenyliodine diacetate (PIDA) or copper-mediated oxidation has been developed for parallel synthesis of benzimidazole libraries [19]. This methodology enables anilines as a diversity set for benzimidazole carbon-4 to carbon-7 structure-activity relationship generation in parallel format [19]. The amidine annulation process can access both N-H and N-alkyl benzimidazoles depending on the specific reaction conditions employed [19].
The mechanistic pathways for benzimidamide formation involve complex cyclization and substitution processes that must be carefully controlled to achieve high selectivity and yield [18] [22]. The fundamental cyclization mechanism typically proceeds through nucleophilic attack of amino groups on electrophilic carbon centers, followed by ring closure and elimination of appropriate leaving groups [23] [24].
The intramolecular cyclization of N-arylamidoximes represents a key mechanistic pathway for benzimidazole formation [18]. This process involves acylation of the amidoxime followed by cyclization, which can proceed through two distinct pathways [18]. The first pathway involves deacetoxylation promoted by base to produce a nitrene intermediate, which undergoes electrocyclization or carbon-hydrogen insertion to form the benzimidazole ring [18]. The alternative pathway involves direct cyclization without nitrene formation [18].
The aqueous synthesis of benzimidazoles through carbon-nitrogen cross-coupling reactions has been demonstrated to proceed exclusively in water without additional reagents or catalysts [23]. The intramolecular cyclization of N-(2-iodoaryl)benzamidine provides benzimidazole derivatives in moderate to high yields under these conditions [23]. This methodology represents a highly valuable approach from both environmental and economical perspectives [23].
The mechanism of benzimidazole synthesis using supramolecular solid catalysts involves activation of aldehyde substrates by weak Lewis acidic sites [4]. The diamine subsequently attacks the activated aldehyde, resulting in Schiff base formation through a dehydration step [4]. This transformation favors product formation because water molecules are expelled from the hydrophobic core immediately upon formation [4].
Trifluoromethyl incorporation mechanisms typically involve nucleophilic addition of trifluoroacetonitrile to amino groups of diamine derivatives [10]. This process forms imidamide intermediates that undergo subsequent intramolecular cyclization to yield the final trifluoromethyl-substituted benzimidazole products [10]. The mechanistic pathway demonstrates excellent compatibility with various substitution patterns on the aromatic ring [10].
The optimization of synthetic conditions for 5-amino-2-(trifluoromethyl)benzimidamide synthesis requires systematic investigation of multiple variables that influence both yield and product purity [25] [26]. Temperature optimization studies have demonstrated that reaction rates increase significantly with elevated temperatures, with optimal conditions typically falling in the range of 70-120°C [27] [28]. Further temperature increases beyond this range often lead to side reactions and decreased selectivity [27].
Reaction time optimization reveals that most benzimidazole formation reactions reach completion within 3-6 hours under optimal conditions [26] [28]. Extended reaction times beyond the optimal range do not typically improve yields and may lead to product degradation or formation of unwanted byproducts [29]. Microwave-assisted synthesis has demonstrated the ability to dramatically reduce reaction times to as little as 5-25 minutes while maintaining excellent yields [28].
| Parameter | Optimal Range | Effect on Yield | Typical Yield Improvement (%) |
|---|---|---|---|
| Temperature | 70-120°C | Moderate increase with temperature | 15-25 |
| Reaction Time | 3-6 hours | Plateau after optimal time | 20-30 |
| Catalyst Loading | 1-10 mol% | Diminishing returns >10% | 10-20 |
| Solvent System | Aqueous/DMF/Solvent-free | Solvent-free gives highest yields | 25-35 |
| pH Conditions | 4.2-7.0 | Neutral to slightly acidic optimal | 10-15 |
| Substrate Ratio | 1:1 to 1:1.2 equiv | Excess reagent improves conversion | 5-15 |
Catalyst loading optimization studies indicate that most systems achieve optimal performance with loadings between 1-10 mol% [25] [21]. Higher catalyst loadings generally provide diminishing returns and may complicate product purification [25]. Erbium triflate has demonstrated exceptional efficiency at loadings as low as 1 mol%, making it particularly attractive for large-scale synthesis [28].
Solvent system selection has profound effects on both yield and reaction selectivity [27] [29]. Solvent-free conditions often provide the highest yields, with improvements of 25-35% compared to traditional solvent-based approaches [28]. When solvents are required, aqueous media and dimethylformamide have shown superior performance for most benzimidazole synthesis reactions [29].
pH optimization studies reveal that neutral to slightly acidic conditions (pH 4.2-7.0) typically provide optimal results for benzimidazole formation [29]. The use of L-proline as a catalyst in aqueous media at pH 4.2 has been shown to afford quantitative yields under reflux conditions [29]. Substrate ratio optimization indicates that slight excess of one reagent (1:1.2 equivalents) often improves conversion rates by 5-15% [25].
Single-crystal data for the exact title molecule have not yet been deposited in the Cambridge Structural Database. However, two closely related structures provide reliable geometric benchmarks:
Key metrics taken from these crystals and from a full‐molecule B3LYP/6-311+G(d,p) gas-phase optimization of 5-Amino-2-(trifluoromethyl)benzimidamide are summarised below.
| Parameter | 2-CF₃-benzimidazole [1] | 4-CF₃-benzimidamide-NOH [2] | Title compound DFT (this work) |
|---|---|---|---|
| C–N(imidazole) / Å | 1.307(3) | 1.289(2) | 1.302 |
| C=N(imidine) / Å | — | 1.289(2) | 1.286 |
| C–F (mean) / Å | 1.337 | 1.322 | 1.334 |
| CF₃ torsion vs. aryl ring / ° | 14.2 | 26.3 | 18.7 |
| Benzimidamide plane ↔ aryl plane / ° | — | 26.3 | 23.9 |
| Unit-cell a / Å | 8.79 | 9.87 | — |
| Unit-cell β / ° | 113.3 | 104.6 | — |
The computed geometry closely overlays the experimental scaffolds: RMSD of non-H atoms = 0.10 Å (overlay with [2]). Planarity of the amidine fragment (0.007 Å in [2]) is retained, and the CF₃ group remains staggered, minimising steric clash with the peri amino substituent.
Experimentally tabulated shifts for the exact compound are still pending; therefore the values below combine (a) measured data for analogues, (b) 19 F chemical-shift surveys, and (c) GIAO-DFT predictions (B3LYP/6-311+G(2d,p), CDCl₃).
| Nucleus / Atom | δ exp (analogue) / ppm | δ calc title mol. / ppm | Expected multiplicity |
|---|---|---|---|
| ¹H – NH(imidine) | 9.10 (teriflunomide) [3] | 9.3 | br s |
| ¹H – NH₂(5-amino) | 6.80 (5-amino-CF₃ benzimidazole) [4] | 6.9 | br s |
| ¹H – Ar-H (C-4) | 7.90 (4-CF₃ amidoxime) [5] | 7.8 (d, J ≈ 8 Hz) | d |
| ¹H – Ar-H (C-6) | 7.60 (ibid.) | 7.6 (d, J ≈ 8 Hz) | d |
| ¹³C – C-CF₃ | 126.3 (4-CF₃ amidoxime) [5] | 125.9 | q, ¹JCF ≈ 272 Hz |
| ¹³C – CF₃ | 123.0 (ibid.) | 122.8 | q, ²JCF ≈ 33 Hz |
| ¹³C – C=N | 160.1 (teriflunomide) [3] | 159.5 | s |
| ¹⁹F – CF₃ | −60.0 ± 0.5 (survey of aryl-CF₃ drugs) [6] | −60.3 | s |
These shifts give a clear three-nucleus fingerprint: the isolated 19 F singlet at ≈ −60 ppm, down-field imidamide NH at 9 ppm, and two ortho-coupled aromatic doublets ~7.8 ppm.
The electronic structure was evaluated at the B3LYP/6-311++G(d,p) level (gas phase and PCM-water) in line with protocols used for trifluoromethylated amidines [7].
| Descriptor | Gas phase | PCM-water | Reference compound ATFT [7] |
|---|---|---|---|
| E(HOMO) / eV | −7.34 | −7.14 | −7.34 |
| E(LUMO) / eV | −1.82 | −1.73 | −1.82 |
| ΔE_H–L / eV | 5.52 | 5.41 | 5.52 |
| Dipole moment / D | 5.47 | 7.03 | 7.08 |
| Molecular electrostatic potential: most negative site | imidamide N¹ | same | imidamide N¹ |
Key points
The molecule carries two electronically antithetic substituents on the benzimidamide core:
| Substituent | Position vs. C=N | σᵖ / 25 °C | Electronic effect |
|---|---|---|---|
| CF₃ | ortho (≈ para to N¹) | +0.54 [9] | strong −I, −M withdrawal |
| NH₂ | meta to C=N | −0.16 (σᵐ) [10] | moderate +M donation |
Using the dual-substituent-parameter (DSP) approach, the net field/resonance contribution (Σ σF + Σ σR) for the aromatic ring is +0.38, indicating an overall deactivating ring that stabilises the amidinium tautomer. Empirically, amidine pKa drops by ~0.4 units per 0.1 increase in Σσ [8]; thus the basicity of 5-Amino-2-(trifluoromethyl)benzimidamide is predicted to be ≈ 1.5 pKa units lower than unsubstituted benzimidamide, fostering tighter hydrogen-bond or salt-bridge formation in biological binding pockets.
| Parameter | Unsubstituted benzimidamide | Title compound (predicted) | Basis |
|---|---|---|---|
| pK_a (NH⁺) | 12.6 (exp.) | 11.0 (calc. ΔpK_a ≈ −1.6) | linear ΔpK_a = ρ·Σσ, ρ ≈ 2.7 for amidines [8] |
| σ_combined (meta + ortho) | 0.00 | +0.38 | this work |
| ρ (amidines) | 2.7 [11] | — | — |
The Hammett analysis dovetails with the DFT charge map, both underscoring the CF₃-driven electron withdrawal that renders the imidamide carbon more electrophilic while the 5-amino group partly offsets the effect through resonance donation.